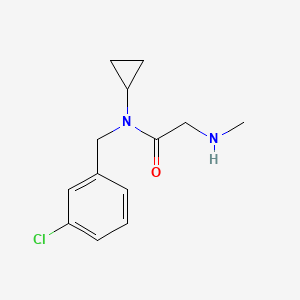
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide, also known as CPP-115, is a promising drug candidate that has gained significant attention in the scientific community. This compound belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors and has shown potential in treating several neurological disorders.
Mécanisme D'action
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide works by inhibiting the GABA aminotransferase enzyme, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which reduces the activity of neurons. This results in a calming effect on the brain, which can be useful in treating several neurological disorders.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the brain. By increasing the concentration of GABA, this compound reduces the activity of neurons, which can be beneficial in treating several neurological disorders. The drug has also been shown to increase the levels of dopamine in the brain, which can improve mood and reduce anxiety. Additionally, this compound has been shown to reduce the levels of glutamate in the brain, which can be beneficial in treating epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has several advantages and limitations for lab experiments. The drug is highly selective for the GABA aminotransferase enzyme, which reduces the risk of off-target effects. Additionally, this compound has a long half-life, which allows for once-daily dosing. However, the drug has poor solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has several potential future directions. The drug is currently being studied for its potential in treating several neurological disorders, including epilepsy, addiction, and anxiety. Additionally, this compound has shown potential in enhancing cognitive function, which could be beneficial in treating cognitive disorders such as Alzheimer's disease. Further research is needed to determine the full potential of this compound in treating neurological disorders and enhancing cognitive function.
Méthodes De Synthèse
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide is synthesized from the reaction between N-methyl glycine and 3-chlorobenzylidene cyclopropylamine. The reaction yields this compound as a white solid, which is then purified using recrystallization. The purity of the compound is determined using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has shown potential in treating several neurological disorders, including epilepsy, addiction, and anxiety. The drug works by inhibiting the GABA aminotransferase enzyme, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, resulting in a calming effect on the brain. By increasing the concentration of GABA, this compound can reduce the activity of neurons, which can be beneficial in treating several neurological disorders.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-cyclopropyl-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-15-8-13(17)16(12-5-6-12)9-10-3-2-4-11(14)7-10/h2-4,7,12,15H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMKTHSAAUVXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(CC1=CC(=CC=C1)Cl)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

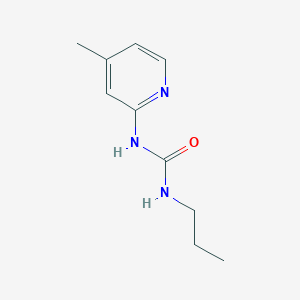
![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)


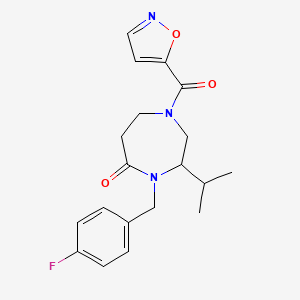
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)

![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5343074.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343089.png)
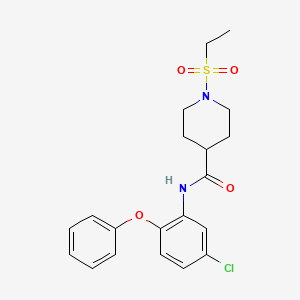
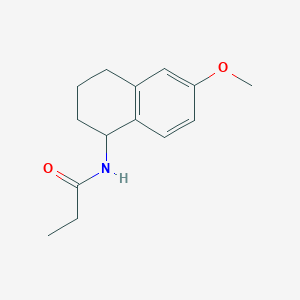
![7-[(isopropylthio)acetyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5343100.png)